molecular formula C14H23BN2O2S B6341901 2-(Piperidin-4-yl)thiazole-5-boronic acid pinacol ester CAS No. 1402166-68-0

2-(Piperidin-4-yl)thiazole-5-boronic acid pinacol ester

Cat. No. B6341901
CAS RN: 1402166-68-0
M. Wt: 294.2 g/mol
InChI Key: ULYULENITZHNKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperidin-4-yl)thiazole-5-boronic acid pinacol ester (PTBAPE) is a novel boronic acid pinacol ester that has been developed for use in a variety of scientific research applications. PTBAPE has a wide range of potential uses, including catalytic, medicinal, and biophysical applications. PTBAPE is an important tool for scientists to study the effects of various compounds on biochemical and physiological processes.

Scientific Research Applications

2-(Piperidin-4-yl)thiazole-5-boronic acid pinacol ester has a wide range of potential applications in scientific research. It has been used as a catalyst in organic synthesis reactions, such as the Heck reaction and the Suzuki-Miyaura reaction. 2-(Piperidin-4-yl)thiazole-5-boronic acid pinacol ester has also been studied for its potential medicinal applications, such as its ability to inhibit the growth of cancer cells. Additionally, 2-(Piperidin-4-yl)thiazole-5-boronic acid pinacol ester has been studied for its potential biophysical applications, such as its ability to bind to specific proteins and its ability to act as a fluorescent probe for imaging.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)thiazole-5-boronic acid pinacol ester is not fully understood. However, it is known that 2-(Piperidin-4-yl)thiazole-5-boronic acid pinacol ester binds to specific proteins, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions. This binding can affect the activity of these proteins and can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Piperidin-4-yl)thiazole-5-boronic acid pinacol ester are not fully understood. However, it has been shown to have an inhibitory effect on the growth of certain cancer cells. Additionally, it has been shown to have an effect on the activity of certain enzymes, such as proteases, and can affect the activity of certain receptors, such as G-protein coupled receptors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(Piperidin-4-yl)thiazole-5-boronic acid pinacol ester in lab experiments is its versatility. 2-(Piperidin-4-yl)thiazole-5-boronic acid pinacol ester can be used for a variety of scientific research applications, including catalytic, medicinal, and biophysical applications. Additionally, 2-(Piperidin-4-yl)thiazole-5-boronic acid pinacol ester is relatively easy to synthesize and can be stored for long periods of time without degradation. However, 2-(Piperidin-4-yl)thiazole-5-boronic acid pinacol ester is not suitable for use in all lab experiments, as it can be toxic if ingested and may cause skin irritation.

Future Directions

There are a number of potential future directions for the research and development of 2-(Piperidin-4-yl)thiazole-5-boronic acid pinacol ester. One potential direction is to further explore its potential medicinal applications, such as its ability to inhibit the growth of cancer cells. Additionally, further research could be conducted to explore the effects of 2-(Piperidin-4-yl)thiazole-5-boronic acid pinacol ester on other biochemical and physiological processes. Additionally, further research could be conducted to explore the potential of 2-(Piperidin-4-yl)thiazole-5-boronic acid pinacol ester as a fluorescent probe for imaging. Finally, further research could be conducted to explore the potential of 2-(Piperidin-4-yl)thiazole-5-boronic acid pinacol ester as a catalyst for other organic synthesis reactions.

Synthesis Methods

The synthesis of 2-(Piperidin-4-yl)thiazole-5-boronic acid pinacol ester is a multi-step process involving the reaction of piperidine, thiazole, and boronic acid. The first step of the synthesis involves the reaction of piperidine and thiazole to form a Schiff base. This reaction is catalyzed by a base such as sodium hydroxide and is carried out in an aqueous solution. The Schiff base is then reacted with boronic acid to form a boronate ester, which is then reduced with sodium borohydride to form the final product, 2-(Piperidin-4-yl)thiazole-5-boronic acid pinacol ester.

properties

IUPAC Name

2-piperidin-4-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O2S/c1-13(2)14(3,4)19-15(18-13)11-9-17-12(20-11)10-5-7-16-8-6-10/h9-10,16H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYULENITZHNKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-4-yl)thiazole-5-boronic acid pinacol ester

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